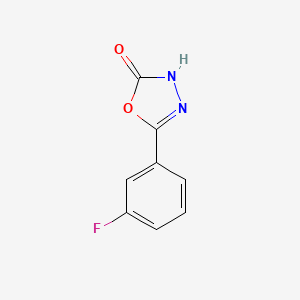
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Vue d'ensemble
Description
The compound "5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields. The presence of a fluorophenyl group in the compound suggests potential for enhanced biological activity and unique physical and chemical properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Similarly, the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles was developed starting from 3-amino-5-methyl-1,2,4-oxadiazole as a common synthon, followed by aroylation or alkanoylation, and subsequent thermal and acid-mediated rearrangements .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is often confirmed using techniques such as NMR, IR, and Mass spectral studies, with single crystal X-ray diffraction providing detailed insights into the crystal system and lattice parameters. For example, the crystal structure of a 4-fluorophenyl-1,3,4-oxadiazole derivative was determined to belong to the monoclinic system with specific lattice parameters and a residual factor indicating the purity of the crystal .
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can vary depending on the substituents attached to the oxadiazole ring. The presence of fluorine atoms can influence the electronic properties of the ring, potentially affecting its reactivity in various chemical reactions. For instance, the synthesis of 5,5'-Bis(fluorodinitromethyl)-3,3'-bi(1,2,4-oxadiazole) involved fluorination of a precursor compound . The reactivity of these compounds can also be tailored for specific applications, such as the development of insecticidal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their molecular structure. The introduction of fluorine atoms can significantly alter these properties, often leading to increased thermal stability and density, as observed in energetic compounds . The presence of the 3-fluorophenyl group in the compound of interest may also contribute to its potential biological activities, as seen in other derivatives that have shown remarkable anti-TB and anti-microbial activities . Additionally, the antioxidant potential of these compounds can be influenced by structural modifications at specific positions on the oxadiazole ring .
Applications De Recherche Scientifique
Antimicrobial Properties
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one and its derivatives show promising antimicrobial properties. Parikh and Joshi (2014) found that certain derivatives exhibit significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria and fungi, with compounds bearing a maximum number of fluorine atoms displaying the highest potency among the synthesized compounds (Parikh & Joshi, 2014).
Insecticidal Activities
Research by Shi et al. (2000) indicates that 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, which are closely related to 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, have shown effectiveness as insecticides, particularly against armyworms (Shi et al., 2000).
Liquid Crystalline Properties
Zhu et al. (2009) synthesized bent-shaped 1,3,4-oxadiazole-based compounds with liquid crystalline properties. One of the compounds exhibited an enantiotropic nematic mesophase, while another displayed an enantiotropic smectic A phase, highlighting the potential of such compounds in liquid crystal technology (Zhu et al., 2009).
Anticancer Potential
A study by Aboraia et al. (2006) on a series of 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives, which are structurally similar to 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, revealed significant in vitro anticancer activity against various cancer cell lines (Aboraia et al., 2006).
Antimicrobial and Antioxidant Agents
Yarmohammadi et al. (2020) reported the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives, demonstrating broad-spectrum antimicrobial and remarkable antioxidant properties. These derivatives are closely related to the structure of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (Yarmohammadi et al., 2020).
High Thermal Stability in Polymers
Hamciuc et al. (2005) explored new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, highlighting the high thermal stability of these polymers with decomposition temperatures above 410 °C. This suggests potential applications in areas requiring materials with high thermal resistance (Hamciuc et al., 2005).
Trans-Cinnamate 4-Hydroxylase Inhibition
Yamada et al. (2004) identified that certain 5-aryl-1,3,4-oxadiazole-2-thiols, structurally similar to 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one, act as inhibitors of trans-cinnamate 4-hydroxylase. This suggests potential utility in biochemical pathways involving this enzyme (Yamada et al., 2004).
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAHKLKFENXQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647892 | |
| Record name | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
CAS RN |
1044766-12-2 | |
| Record name | 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




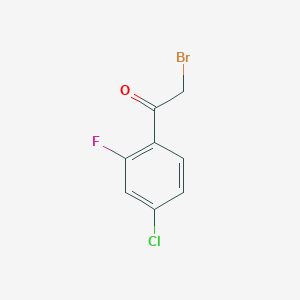


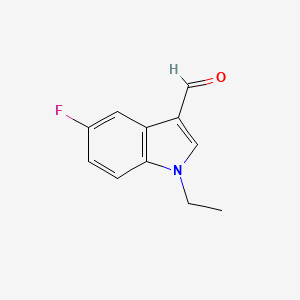

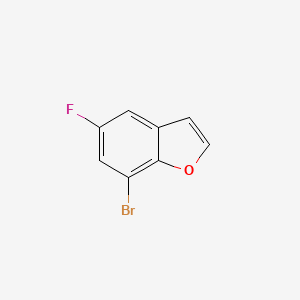
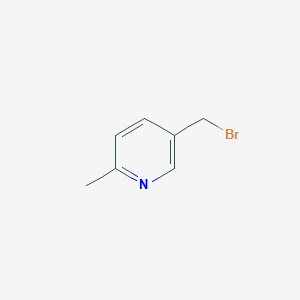

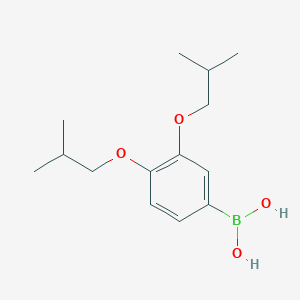
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
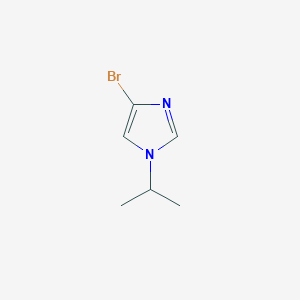
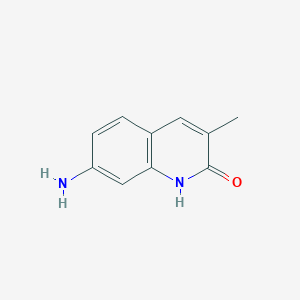
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)